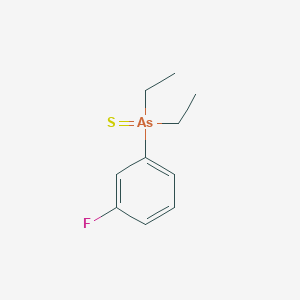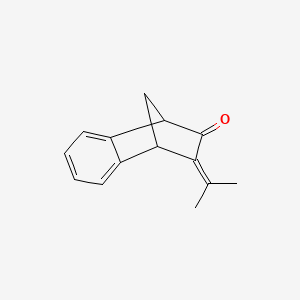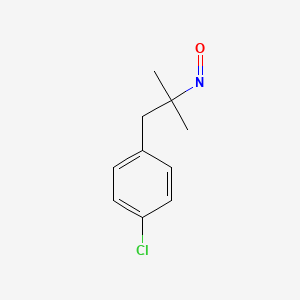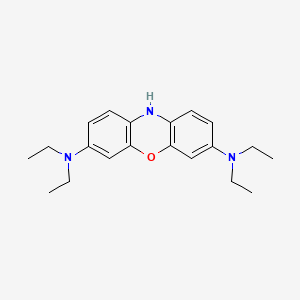
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is an organic compound belonging to the phenoxazine family This compound is characterized by its unique structure, which includes two ethyl groups attached to the nitrogen atoms at positions 3 and 7 of the phenoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Halogenated or nitrated phenoxazine derivatives.
Applications De Recherche Scientifique
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~3~,N~3~,N~7~,N~7~-Tetramethyl-10H-phenoxazine-3,7-diamine
- N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenothiazine-3,7-diamine
Uniqueness
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. Compared to its methylated analogs, the ethyl groups may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and material science.
Propriétés
Numéro CAS |
53342-54-4 |
|---|---|
Formule moléculaire |
C20H27N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-N,3-N,7-N,7-N-tetraethyl-10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C20H27N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14,21H,5-8H2,1-4H3 |
Clé InChI |
DUYMEMRPDKMCBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


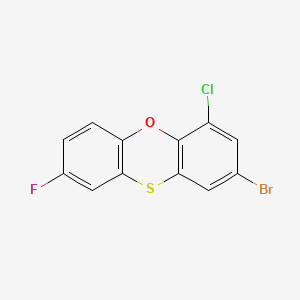
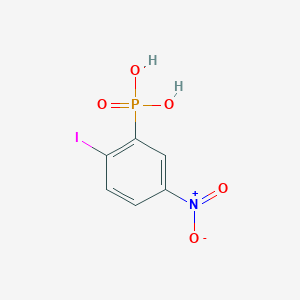
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
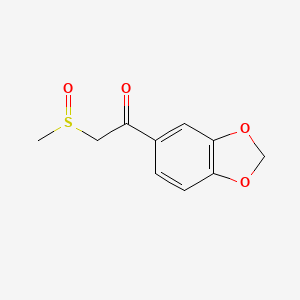

![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

